Sulfo-Cy3.5 amine

Fluorescence microscopy Multicolor imaging Laser excitation

Sulfo-Cy3.5 amine bridges Sulfo-Cy3 and Sulfo-Cy5 with Ex/Em 591/604 nm, enabling efficient excitation by standard 561/594 nm lasers. Its sulfonation ensures high aqueous solubility for direct PBS labeling without organic co-solvents, preserving protein conformation and preventing aggregation. Unlike Cy5, it retains bright fluorescence at high labeling ratios for superior immunoassay signal. Well-characterized ε=139,000 L·mol⁻¹·cm⁻¹ and Φ=0.11 support quantitative fluorescence. The amine group enables covalent conjugation to carboxyl-containing biomolecules. Order Sulfo-Cy3.5 amine for reliable, aggregation-free labeling.

Molecular Formula C44H52K2N4O13S4
Molecular Weight 1051.4 g/mol
Cat. No. B12363985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy3.5 amine
Molecular FormulaC44H52K2N4O13S4
Molecular Weight1051.4 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+]
InChIInChI=1S/C44H54N4O13S4.2K/c1-43(2)38(47(5)34-19-17-30-32(41(34)43)24-28(62(50,51)52)26-36(30)64(56,57)58)14-13-15-39-44(3,4)42-33-25-29(63(53,54)55)27-37(65(59,60)61)31(33)18-20-35(42)48(39)23-12-8-9-16-40(49)46-22-11-7-6-10-21-45;;/h13-15,17-20,24-27H,6-12,16,21-23,45H2,1-5H3,(H4-,46,49,50,51,52,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2
InChIKeyVYVLYUQPKTXQLL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy3.5 amine: A Sulfonated Cyanine Dye with Intermediate Spectral Properties for Multicolor Fluorescence Applications


Sulfo-Cy3.5 amine is a sulfonated cyanine dye that serves as a fluorescent probe with an amine-reactive functional group. It exhibits excitation/emission maxima at approximately 591 nm / 604 nm and a fluorescence quantum yield of 0.11 [1]. The sulfonation confers high aqueous solubility [2], enabling direct use in aqueous buffer systems. The amine group facilitates covalent conjugation to carboxyl-containing biomolecules .

Why Sulfo-Cy3.5 amine Cannot Be Replaced by Generic Cyanine Dyes: Solubility and Spectral Positioning Drive Selection


Sulfo-Cy3.5 amine occupies a distinct spectral niche between Sulfo-Cy3 (Ex/Em ~550/570 nm) and Sulfo-Cy5 (Ex/Em ~650/670 nm) . Its intermediate excitation wavelength (~591 nm) allows effective use with 561 nm or 594 nm lasers , which are standard in many confocal microscopes but may not efficiently excite Sulfo-Cy3 or Sulfo-Cy5. Furthermore, the sulfonation imparts high aqueous solubility and prevents hydrophobic aggregation of labeled proteins , a critical advantage over non-sulfonated Cy3.5. Simply substituting a different cyanine dye without considering these spectral and solubility differences can lead to suboptimal excitation, increased background, or precipitation artifacts.

Sulfo-Cy3.5 amine Quantitative Differentiation Evidence: Spectral, Solubility, and Conjugation Performance


Spectral Positioning Between Cy3 and Cy5 Enables Use of 561/594 nm Lasers

Sulfo-Cy3.5 amine has an excitation maximum of 591 nm, which is shifted relative to Sulfo-Cy3 (Ex ~554 nm) and Sulfo-Cy5 (Ex ~650 nm) [1]. This intermediate excitation peak allows efficient excitation with commonly available 561 nm or 594 nm lasers, whereas Sulfo-Cy3 requires ~550 nm excitation and Sulfo-Cy5 requires ~650 nm excitation [1].

Fluorescence microscopy Multicolor imaging Laser excitation

High Aqueous Solubility Enables Protein Labeling Without Organic Co-Solvents

Sulfo-Cy3.5 amine is readily soluble in aqueous buffers such as PBS [1]. In contrast, non-sulfonated Cy3.5 requires organic co-solvents (e.g., DMSO, DMF) for dissolution, which can denature sensitive proteins or complicate downstream purification . The sulfonation also introduces negative charges that prevent hydrophobic aggregation of labeled proteins .

Bioconjugation Protein labeling Aqueous chemistry

Retained Bright Fluorescence Upon Protein Conjugation, Unlike Cy5

Studies comparing Cy3 and Cy5 dyes covalently linked to IgG reveal that Cy3.5, like Cy3, exhibits bright fluorescence even at high dye-to-protein ratios, whereas Cy5 undergoes severe quenching [1]. Cy3.5-labeled antibodies retain high fluorescence intensity, while Cy5-labeled antibodies with ≥6 labels become nearly nonfluorescent [1].

Protein labeling Fluorescence quenching Immunoassays

Defined Extinction Coefficient and Quantum Yield for Quantitative Assays

Sulfo-Cy3.5 amine has a reported extinction coefficient of 139,000 L⋅mol⁻¹⋅cm⁻¹ [1] and fluorescence quantum yield of 0.11 [1]. These values are well-defined and enable precise calculation of labeling efficiency and fluorescence intensity in quantitative assays.

Quantitative fluorescence Assay development Standardization

Sulfo-Cy3.5 amine: Recommended Application Scenarios Based on Quantitative Differentiation


Multicolor Fluorescence Microscopy Using 561 nm or 594 nm Lasers

Sulfo-Cy3.5 amine's excitation maximum at 591 nm makes it ideally suited for microscopes equipped with 561 nm or 594 nm lasers. This allows it to serve as a 'middle' channel in three-color experiments alongside Sulfo-Cy3 (550 nm excitation) and Sulfo-Cy5 (650 nm excitation), maximizing spectral separation and minimizing cross-talk .

Antibody and Protein Labeling in Aqueous Buffers

The high aqueous solubility of Sulfo-Cy3.5 amine enables direct labeling of antibodies and other proteins in PBS or Hepes buffer without organic co-solvents. This preserves protein conformation and function, reducing aggregation and improving conjugate stability . The sulfonate groups also prevent hydrophobic interactions that can lead to precipitation of labeled proteins .

High-Density Labeling for Sensitive Immunoassays

Unlike Cy5, which undergoes severe quenching at high labeling ratios, Cy3.5 (and Cy3) retains bright fluorescence even when multiple dye molecules are attached per antibody. This property allows researchers to achieve higher signal amplification in ELISAs, Western blots, and other immunoassays without sacrificing sensitivity .

Quantitative Fluorescence Assays Requiring Defined Extinction Coefficients

The well-characterized extinction coefficient (139,000 L⋅mol⁻¹⋅cm⁻¹) and quantum yield (0.11) of Sulfo-Cy3.5 amine provide a solid foundation for quantitative fluorescence measurements. Researchers can accurately calculate labeling stoichiometry and compare signal intensities across experiments .

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